molecular formula C18H26O9 B167206 Juniperoside CAS No. 135743-09-8

Juniperoside

Cat. No.: B167206
CAS No.: 135743-09-8
M. Wt: 386.4 g/mol
InChI Key: SGVIOKXMBPTKTD-BJKOHBGFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Juniperoside can be isolated from the methanol extract of the leaves and stems of Juniperus occidentalis. The extraction process involves the use of silica gel, octadecylsilyl (ODS), and Sephadex LH-20 column chromatography, followed by high-performance liquid chromatography (HPLC) purification . The specific conditions for the HPLC purification include the use of a TSKgel-ODS 80Ts column eluted with 50% methanol .

Industrial Production Methods: While there is no large-scale industrial production method specifically detailed for this compound, the general approach involves the extraction and purification techniques mentioned above. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: Juniperoside undergoes various chemical reactions, including hydrolysis and glycosylation. The hydrolysis of this compound results in the formation of its aglycone, which can be further analyzed to determine its structure .

Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of acidic conditions, such as hydrochloric acid, to break the glycosidic bond and release the aglycone . Glycosylation reactions, on the other hand, involve the addition of sugar moieties to the aglycone, which can be facilitated by enzymes or chemical catalysts.

Major Products Formed: The major products formed from the hydrolysis of this compound include the aglycone and glucose . The specific structure of the aglycone depends on the type of this compound being hydrolyzed.

Mechanism of Action

The primary mechanism of action of juniperoside involves its role as an antioxidant. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition can be beneficial in the treatment of hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds: Juniperoside is similar to other acetophenone derivatives and phenylpropanoids, such as junipediol A 8-O-β-D-glucopyranoside, dihydrosyringin, and skimmin . These compounds share similar structural features and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific glycosidic structure and the unique combination of biological activities it exhibits. While other acetophenone derivatives may have similar antioxidant or antimicrobial properties, this compound’s specific structure allows it to interact with different molecular targets and pathways, making it a unique compound for scientific research .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O9/c1-23-11-7-10(8-12(24-2)17(11)25-3)5-4-6-26-18-16(22)15(21)14(20)13(9-19)27-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVIOKXMBPTKTD-BJKOHBGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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